H-Ser-phe-leu-leu-arg-OH

Vue d'ensemble

Description

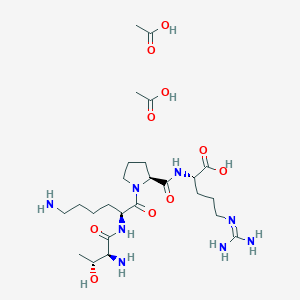

“H-Ser-phe-leu-leu-arg-OH” is a peptide sequence. It is a part of a larger peptide known as TRAP-14 . This peptide sequence is a potent thrombin receptor activator and an effective agonist for platelet activation . It has been found to be involved in the regulation of thrombotic response .

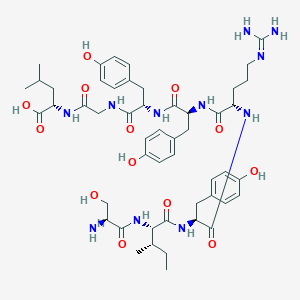

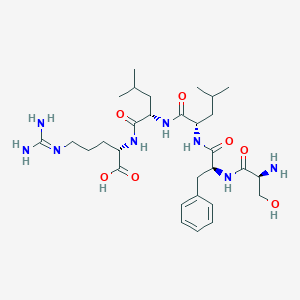

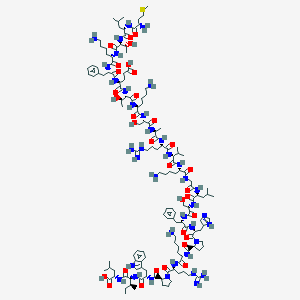

Molecular Structure Analysis

The molecular formula of “H-Ser-phe-leu-leu-arg-OH” is C30H50N8O7 . Its molecular weight is 634.77 . The structure of this peptide can be analyzed using tools like PepDraw , which can draw the peptide’s primary structure and calculate its theoretical properties.Physical And Chemical Properties Analysis

The peptide “H-Ser-phe-leu-leu-arg-OH” has a predicted density of 1.32±0.1 g/cm3 . It is insoluble in ethanol but soluble in water and DMSO . Its storage temperature is less than -15°C .Applications De Recherche Scientifique

Thrombin Receptor Ligand Development : A study by Feng et al. (1995) explored the development of potent thrombin receptor ligands, focusing on peptides related to H-Ser-Phe-Leu-Leu-Arg-OH. This research contributed to the understanding of receptor activation and led to the design of more potent agonists (Feng et al., 1995).

Role in Thrombin Receptor Activation : Nose et al. (1995) investigated the roles of two consecutive leucine residues in a receptor-tethered ligand peptide that includes H-Ser-Phe-Leu-Leu-Arg-OH. Their study revealed different roles for these residues in receptor activation, enhancing our understanding of peptide-receptor interactions (Nose et al., 1995).

Conformational Analysis in Peptides : Matsoukas et al. (1997) conducted a conformational analysis of thrombin receptor agonist peptides, including those with sequences similar to H-Ser-Phe-Leu-Leu-Arg-OH. They provided evidence for a cyclic bioactive conformation, offering insights into the structural basis of peptide activity (Matsoukas et al., 1997).

Antioxidant Action Studies : Pelogeykina et al. (2015) examined the antioxidant effects of certain peptides, including derivatives of apelin-12, which share structural similarities with H-Ser-Phe-Leu-Leu-Arg-OH. Their research highlighted the role of these peptides in oxidative stress management (Pelogeykina et al., 2015).

Enzymatic Characterization in Ticks : Miyoshi et al. (2004) characterized a serine proteinase from the hard tick Haemaphysalis longicornis, which showed activity towards substrates including H-Ser-Phe-Leu-Leu-Arg-OH. This study contributes to our understanding of blood digestion mechanisms in ticks (Miyoshi et al., 2004).

Study of Insect Neuropeptides : Nachman et al. (1991) focused on the active conformation of an insect neuropeptide family, where members share a sequence similar to H-Ser-Phe-Leu-Leu-Arg-OH. Their work on cyclic analogs of these neuropeptides provided insights into their biological activity and receptor interaction (Nachman et al., 1991).

Mécanisme D'action

The peptide “H-Ser-phe-leu-leu-arg-OH” acts as a thrombin receptor activator. Thrombin cleaves within the receptor’s extracellular amino-terminal extension, creating a new receptor amino-terminus that functions as a tethered ligand and activates the receptor . This peptide sequence is involved in thrombin signaling in platelets, contributing to hemostasis and thrombosis .

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50N8O7/c1-17(2)13-22(26(41)35-21(29(44)45)11-8-12-34-30(32)33)37-27(42)23(14-18(3)4)38-28(43)24(36-25(40)20(31)16-39)15-19-9-6-5-7-10-19/h5-7,9-10,17-18,20-24,39H,8,11-16,31H2,1-4H3,(H,35,41)(H,36,40)(H,37,42)(H,38,43)(H,44,45)(H4,32,33,34)/t20-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYDIYITSYDTAY-LSBAASHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649491 | |

| Record name | L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ser-phe-leu-leu-arg-OH | |

CAS RN |

141685-53-2 | |

| Record name | L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

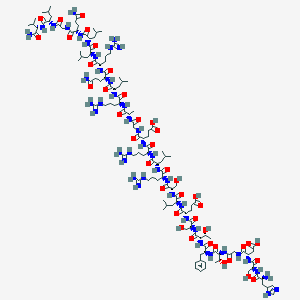

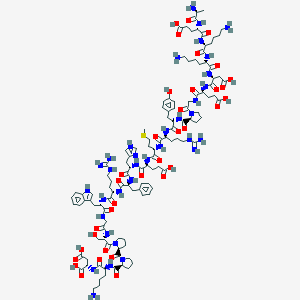

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

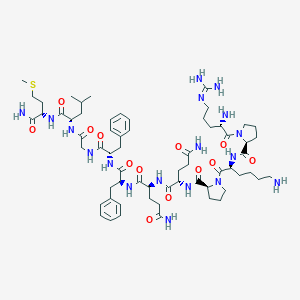

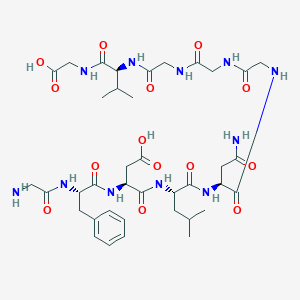

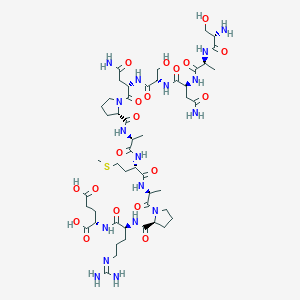

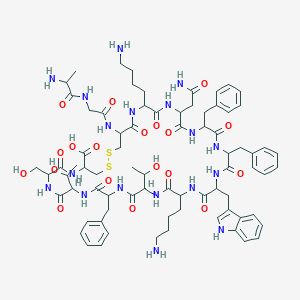

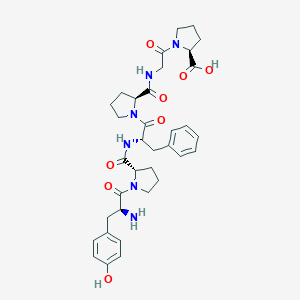

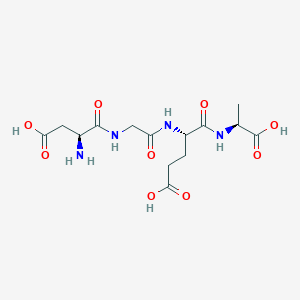

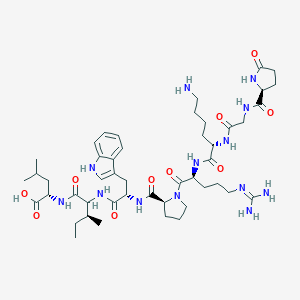

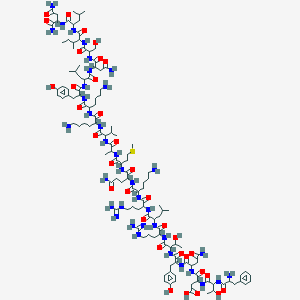

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)